molecular formula C15H26N2O3S B2373048 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide CAS No. 1797845-32-9

3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide

Cat. No.: B2373048
CAS No.: 1797845-32-9
M. Wt: 314.44
InChI Key: MTYUDJBMNQDDNN-UHFFFAOYSA-N
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Description

3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylsulfonyl group, a cyclopentyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via a sulfonylation reaction using cyclohexylsulfonyl chloride and a base, such as triethylamine.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction using a cyclopentyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopentyl halide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(cyclohexylsulfonyl)-N-cyclohexylazetidine-1-carboxamide
  • 3-(cyclohexylsulfonyl)-N-cyclopropylazetidine-1-carboxamide
  • 3-(cyclohexylsulfonyl)-N-cyclohexylazetidine-1-carboxylate

Uniqueness

3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-cyclohexylsulfonyl-N-cyclopentylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c18-15(16-12-6-4-5-7-12)17-10-14(11-17)21(19,20)13-8-2-1-3-9-13/h12-14H,1-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYUDJBMNQDDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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